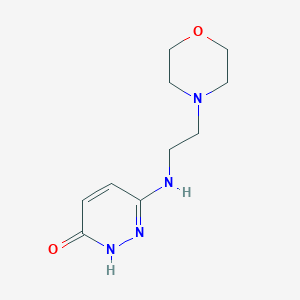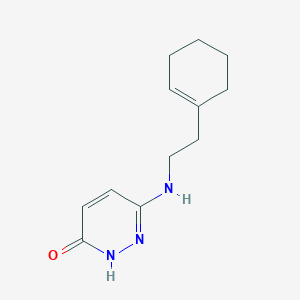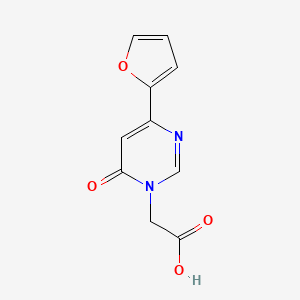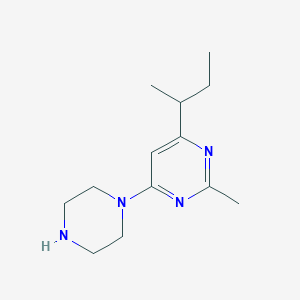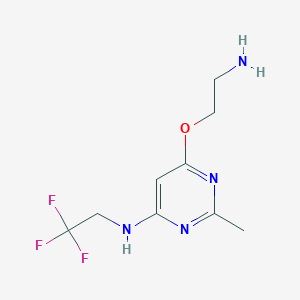
6-(2-aminoethoxy)-2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine
Vue d'ensemble
Description
6-(2-aminoethoxy)-2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine, commonly referred to as 6-AEMT, is an organofluorine compound with a wide range of applications in the scientific and medical fields. It is an important building block for the synthesis of various pharmaceuticals and other compounds. 6-AEMT is also used in research applications, such as in the study of enzyme-catalyzed reactions and biochemical pathways.
Applications De Recherche Scientifique
Biological and Pharmacological Activities
Pyrimidine derivatives exhibit a wide range of biological and pharmacological activities, making them valuable scaffolds for drug discovery and development. They have been identified to possess anti-inflammatory, anticancer, antiviral, and antibacterial properties. For example, research developments in the synthesis and anti-inflammatory activities of pyrimidine derivatives have shown that these compounds can inhibit the expression and activities of vital inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α. Such properties make pyrimidines promising candidates for developing new anti-inflammatory agents with minimal toxicity (Rashid et al., 2021).
Role in Cancer Research
Pyrimidine derivatives have been extensively studied for their anticancer activities. They are known to interact with various cellular targets, affecting cell proliferation, apoptosis, and DNA synthesis. This makes them attractive molecules for designing novel anticancer drugs. A comprehensive review on the medicinal perspectives of pyrimidine derivatives as anti-Alzheimer's agents highlights the structural activity relationship (SAR) of these compounds, demonstrating their potential to act on central nervous system disorders, including various forms of cancer (Das et al., 2021).
Environmental and Industrial Applications
Beyond their medicinal applications, pyrimidine derivatives have also found applications in environmental and industrial settings. For instance, amine-functionalized sorbents, which can include pyrimidine derivatives, have been utilized for the efficient removal of pollutants such as perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water sources. These compounds' unique properties allow for the adsorption and removal of contaminants, addressing environmental pollution and enhancing water treatment processes (Ateia et al., 2019).
Propriétés
IUPAC Name |
6-(2-aminoethoxy)-2-methyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N4O/c1-6-15-7(14-5-9(10,11)12)4-8(16-6)17-3-2-13/h4H,2-3,5,13H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDMECQKSJGNII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCCN)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




